Umibecestat

Vue d'ensemble

Description

Umibecestat, également connu sous le nom de CNP520, est un inhibiteur de petite molécule de la bêta-site de l’amyloïde précurseur protéine clivant l’enzyme-1 (BACE1). Il a été développé par Novartis Pharmaceuticals Corporation et Amgen Inc. pour le traitement et la prévention potentiels de la maladie d’Alzheimer. BACE1 est une enzyme aspartyl protéase qui joue un rôle crucial dans la production de peptides bêta-amyloïdes, qui sont impliqués dans la pathogenèse de la maladie d’Alzheimer .

Applications De Recherche Scientifique

Chemistry: It serves as a model compound for studying BACE1 inhibition and the development of other beta-secretase inhibitors.

Biology: Umibecestat is used in research to understand the role of amyloid-beta peptides in Alzheimer’s disease and to explore the effects of BACE1 inhibition on amyloid-beta production.

Medicine: Clinical trials have investigated the efficacy and safety of this compound in preventing or slowing the progression of Alzheimer’s disease. .

Mécanisme D'action

L’Umibecestat exerce ses effets en inhibant l’activité de la BACE1, une enzyme responsable du clivage de la protéine précurseur de l’amyloïde (APP) pour produire des peptides bêta-amyloïdes. En inhibant la BACE1, l’this compound réduit la production de peptides bêta-amyloïdes, ce qui pourrait empêcher la formation de plaques amyloïdes dans le cerveau, caractéristiques de la maladie d’Alzheimer . Les cibles moléculaires et les voies impliquées comprennent la voie amyloïdogénique, où la BACE1 joue un rôle essentiel dans le clivage initial de l’APP .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’Umibecestat implique plusieurs étapes, notamment la formation d’intermédiaires clés et leur couplage ultérieur. Le processus commence par la préparation de l’acide 3-chloro-5-trifluorométhyl-pyridine-2-carboxylique, qui est ensuite couplé à un dérivé de 5-amino-3,6-diméthyl-6-trifluorométhyl-3,6-dihydro-2H-[1,4]oxazine-3-yle. Le produit final est obtenu par une série d’étapes de purification afin d’assurer une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela implique l’utilisation de réacteurs automatisés, de mesures strictes de contrôle de la qualité et de techniques de purification efficaces pour produire le composé en quantités importantes .

Analyse Des Réactions Chimiques

Types de réactions : L’Umibecestat subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes amino et trifluorométhyle. Ces réactions sont généralement effectuées dans des conditions contrôlées afin d’assurer la formation du produit souhaité.

Réactifs et conditions courants :

Réactions de substitution : Les réactifs courants comprennent les pyridines halogénées et les dérivés d’oxazine. Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques et de catalyseurs pour faciliter les réactions de couplage.

Réactions d’oxydation et de réduction : Bien que l’this compound ne soit généralement pas soumis à des réactions d’oxydation ou de réduction lors de sa synthèse, ces réactions peuvent être utilisées pour modifier ses intermédiaires au cours du processus de synthèse.

Principaux produits formés : Le principal produit formé à partir de ces réactions est l’this compound lui-même, avec une pureté élevée et une stéréochimie spécifique requise pour son activité biologique .

4. Applications de la recherche scientifique

Chimie : Il sert de composé modèle pour étudier l’inhibition de la BACE1 et le développement d’autres inhibiteurs de la bêta-sécrétase.

Biologie : L’this compound est utilisé dans la recherche pour comprendre le rôle des peptides bêta-amyloïdes dans la maladie d’Alzheimer et pour explorer les effets de l’inhibition de la BACE1 sur la production de bêta-amyloïde.

Médecine : Des essais cliniques ont étudié l’efficacité et l’innocuité de l’this compound dans la prévention ou le ralentissement de la progression de la maladie d’Alzheimer. .

Comparaison Avec Des Composés Similaires

L’Umibecestat est comparé à d’autres inhibiteurs de la BACE1 tels que le Verubecestat, le Lanabecestat et l’Elenbecestat. Ces composés partagent un mécanisme d’action similaire mais diffèrent par leurs structures chimiques, leur sélectivité et leurs profils pharmacocinétiques :

Verubecestat : Un autre inhibiteur de la BACE1 avec une structure chimique différente, développé par Merck. Il a montré une efficacité dans la réduction des taux de bêta-amyloïde, mais a rencontré des difficultés lors des essais cliniques en raison d’effets indésirables.

Lanabecestat : Développé par AstraZeneca et Eli Lilly, ce composé cible également la BACE1, mais possède une structure chimique et des propriétés pharmacocinétiques distinctes.

Elenbecestat : Développé par Eisai et Biogen, cet inhibiteur de la BACE1 a montré des résultats prometteurs lors d’études précliniques, mais a rencontré des difficultés lors des essais cliniques similaires à d’autres inhibiteurs de la BACE1

L’unicité de l’this compound réside dans sa sélectivité supérieure pour la BACE1 par rapport aux autres protéases et dans son profil pharmacocinétique favorable, qui permet une pénétration cérébrale efficace et une inhibition soutenue de la production de bêta-amyloïde .

Propriétés

IUPAC Name |

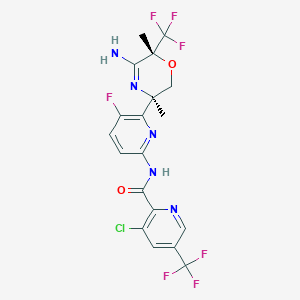

N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBBWFNMHDUTRH-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClF7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1387560-01-1 | |

| Record name | Umibecestat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIBECESTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3-one;hydrobromide](/img/structure/B602768.png)